8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione
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Description
8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione is a useful research compound. Its molecular formula is C29H29ClN6O2 and its molecular weight is 529.04. The purity is usually 95%.
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Biological Activity
The compound 8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione (CAS Number: 493 g/mol) is a member of the trihydropurine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C26H29ClN6O2
- Molecular Weight: 493 g/mol
- IUPAC Name: 8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-(naphthylmethyl)-purine-2,6-dione
Biological Activity Overview
The biological activity of the compound has been investigated in various studies, highlighting its potential as an antimicrobial agent, antioxidant, and neuroprotective agent.
Antimicrobial Activity
Research indicates that derivatives of trihydropurine compounds exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to the one in focus demonstrate moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
Bacterial Strain | Activity |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | Good |
Klebsiella pneumoniae | Moderate |
These findings suggest that the compound may inhibit bacterial growth through interference with bacterial cell wall synthesis or metabolic pathways .
Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH radical scavenging method. The results indicated a strong ability to scavenge free radicals, with a percentage inhibition comparable to known antioxidants like ascorbic acid:
Compound | DPPH Scavenging Activity (%) |
---|---|
Test Compound | 88.6 |
Ascorbic Acid | 90.0 |
This suggests that the compound may have protective effects against oxidative stress, which is implicated in various diseases .
Neuroprotective Effects
Preliminary studies have suggested that trihydropurine derivatives may possess neuroprotective effects. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of neuroinflammation. For example, compounds with similar structures have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological activities of piperazine derivatives similar to the target compound:
- Antimicrobial Study : A study focused on synthesizing piperazine derivatives demonstrated that modifications in the piperazine ring significantly enhanced antimicrobial properties against various pathogens .
- Antioxidant Assessment : Another research article highlighted that introducing specific functional groups could enhance antioxidant activity in related compounds .
- Neuroprotective Research : Investigations into piperazine-based compounds indicated their potential in treating neurodegenerative disorders by mitigating oxidative damage and inflammation .
Properties
CAS No. |
924774-90-3 |
---|---|
Molecular Formula |
C29H29ClN6O2 |
Molecular Weight |
529.04 |
IUPAC Name |
8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C29H29ClN6O2/c1-19-10-11-22(30)16-24(19)35-14-12-34(13-15-35)18-25-31-27-26(28(37)32-29(38)33(27)2)36(25)17-21-8-5-7-20-6-3-4-9-23(20)21/h3-11,16H,12-15,17-18H2,1-2H3,(H,32,37,38) |
InChI Key |
MNWQJAWQGLJCOU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC3=NC4=C(N3CC5=CC=CC6=CC=CC=C65)C(=O)NC(=O)N4C |
solubility |
not available |
Origin of Product |
United States |
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